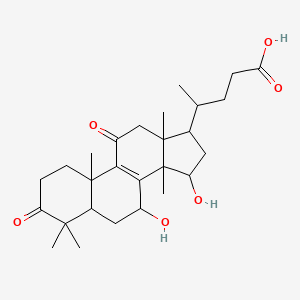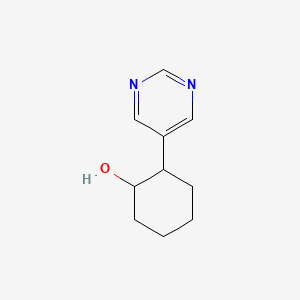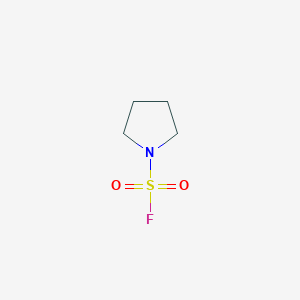
Pyrrolidinesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinesulfonyl fluoride is an organic compound with the chemical formula C5H10FNO2S. It is a colorless liquid that is insoluble in water at room temperature. This compound is known for its strong acidity and its ability to react with acids, bases, and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidinesulfonyl fluoride can be synthesized through various methods. One common method involves the condensation reaction of butanone and fluorinated sulfoxide. The specific steps include reacting butanone and sulfoxide to form sulfoxide alcohol, which then reacts with fluorine gas to form this compound .
Another method involves a one-pot synthesis from sulfonates or sulfonic acids. This process features mild reaction conditions using readily available and easy-to-operate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
Pyrrolidinesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of various functional materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of pyrrolidinesulfonyl fluoride involves its ability to react with specific amino acids or proteins. It acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit the activity of enzymes, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Sulfonyl Chloride: Similar in reactivity but less stable under physiological conditions.
Sulfonyl Fluoride Derivatives: Other derivatives with varying substituents that affect their reactivity and stability
Uniqueness: Pyrrolidinesulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications. Its ability to form stable covalent bonds with proteins also sets it apart from other sulfonyl fluoride derivatives .
Properties
Molecular Formula |
C4H8FNO2S |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
pyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 |
InChI Key |
NLCATURTOHFMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
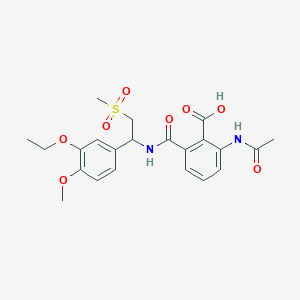
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
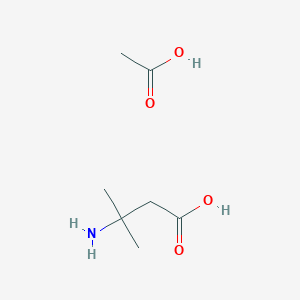
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
